REACTION_SMILES
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[n:1]1[cH:2][s:3][c:4]2[n:5][c:6]([C:10]#[N:11])[cH:7][cH:8][c:9]12.[s:12]1[c:13]2[n:14][cH:15][cH:16][cH:17][c:18]2[c:19]([CH2:20][NH2:21])[cH:22]1.[s:23]1[c:24]2[n:25][cH:26][cH:27][cH:28][c:29]2[c:30]([C:31]#[N:32])[cH:33]1>>[n:1]1[cH:2][s:3][c:4]2[n:5][c:6]([CH2:10][NH2:11])[cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2ncsc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1csc2ncccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1csc2ncccc12
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Name
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Type
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product
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Smiles
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NCc1ccc2ncsc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |